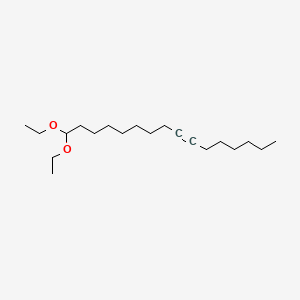
Benzoic acid, 4-((aminocarbonyl)amino)-2-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-((aminocarbonyl)amino)-2-chloro- is an organic compound with a complex structure that includes a benzoic acid core substituted with an aminocarbonyl group and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-((aminocarbonyl)amino)-2-chloro- typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which provides a green and rapid pathway for the preparation of benzamide derivatives . Another method involves the use of TiCl4 in pyridine at 85°C, which allows for the direct condensation of carboxylic acids and amines .
Industrial Production Methods
In industrial settings, the production of benzoic acid derivatives often involves high-temperature reactions and the use of catalysts to improve yield and efficiency. For example, the reaction between benzoic acid and butylamine in dry toluene under ultrasound irradiation has been optimized to achieve high yields in a short time .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-((aminocarbonyl)amino)-2-chloro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the benzoic acid moiety to other functional groups.
Reduction: The reduction of the aminocarbonyl group can lead to the formation of amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce amines, and substitution can result in various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-((aminocarbonyl)amino)-2-chloro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound is used in the production of polymers, plastics, and other industrial materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-((aminocarbonyl)amino)-2-chloro- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the synthesis of folic acid in bacteria by binding to pteridine synthetase, thereby preventing the conversion of para-aminobenzoic acid to folate . This mechanism is similar to that of other antimicrobial agents.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 4-((aminocarbonyl)amino)-2-chloro- can be compared with other similar compounds such as:
4-Aminobenzoic acid: This compound has similar antimicrobial properties but lacks the chlorine substitution, which can affect its reactivity and biological activity.
2-Amino benzoic acid derivatives: These compounds exhibit a broad spectrum of biological activities, including antiviral and anticancer properties.
The uniqueness of benzoic acid, 4-((aminocarbonyl)amino)-2-chloro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
60971-94-0 |
|---|---|
Molekularformel |
C8H7ClN2O3 |
Molekulargewicht |
214.60 g/mol |
IUPAC-Name |
4-(carbamoylamino)-2-chlorobenzoic acid |
InChI |
InChI=1S/C8H7ClN2O3/c9-6-3-4(11-8(10)14)1-2-5(6)7(12)13/h1-3H,(H,12,13)(H3,10,11,14) |
InChI-Schlüssel |
YYSDVMWEADIDKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=O)N)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-(1-methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12651435.png)




